硫酸妥布霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

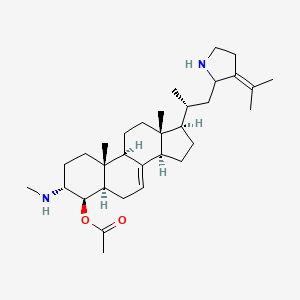

Tobramycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, particularly those caused by Gram-negative bacteria, including Pseudomonas aeruginosa . Tobramycin sulfate is known for its effectiveness in treating severe infections such as sepsis, meningitis, and respiratory tract infections .

科学研究应用

Tobramycin sulfate has a wide range of scientific research applications, including:

作用机制

Target of Action

Tobramycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tobramycin.

Mode of Action

Tobramycin binds irreversibly to one of two aminoglycoside binding sites on the 30S ribosomal subunit . This binding inhibits the initiation step of translation, causing mistranslation and misreading of the codon by the transfer RNA . As a result, incorrect delivery of aminoacyl units occurs, leading to the production of faulty proteins .

Biochemical Pathways

The primary biochemical pathway affected by tobramycin is bacterial protein synthesis. By binding to the 30S ribosomal subunit, tobramycin disrupts the process of translation, preventing the bacteria from synthesizing essential proteins . This disruption in protein synthesis leads to the death of the bacteria, making tobramycin an effective bactericidal antibiotic .

Pharmacokinetics

It can be administered intravenously, by injection, or topically to treat a variety of infections caused by susceptible bacteria . The drug’s pharmacokinetic properties are similar to those of other aminoglycosides .

Result of Action

The primary result of tobramycin’s action is the death of the bacteria. By inhibiting protein synthesis, tobramycin prevents the bacteria from carrying out essential functions, leading to their death .

Action Environment

The efficacy of tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts and the nature of the culture media can affect the activity of many antibiotics, including tobramycin . Furthermore, the drug’s efficacy can be enhanced by the addition of therapeutic concentrations of other antibiotics, such as carbenicillin .

生化分析

Biochemical Properties

Tobramycin sulfate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S and 50S subunits of bacterial ribosomes, preventing the formation of the 70S complex, which is essential for translating mRNA into proteins . This interaction leads to the disruption of peptide chain formation, resulting in bacterial cell membrane damage and cell death . Tobramycin sulfate also interacts with RNA aptamers, which are artificially created molecules designed to bind specific targets .

Cellular Effects

Tobramycin sulfate exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell death by inhibiting protein synthesis . In addition to its antibacterial effects, tobramycin sulfate can cause neurotoxicity and nephrotoxicity in human cells, particularly affecting the ear and kidneys . These toxic effects are due to the accumulation of the drug in the renal cortex and cochlear fluid, leading to cellular damage .

Molecular Mechanism

The molecular mechanism of tobramycin sulfate involves its binding to the bacterial ribosomal subunits, specifically the 30S and 50S subunits . This binding prevents the formation of the 70S complex, which is necessary for protein synthesis . As a result, mRNA cannot be translated into proteins, leading to bacterial cell death . Tobramycin sulfate also binds to RNA aptamers, further inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tobramycin sulfate can change over time. The drug is known to be stable and does not undergo significant metabolic degradation . Its long-term use can lead to the development of bacterial resistance, reducing its efficacy . Additionally, prolonged exposure to tobramycin sulfate can result in cumulative toxic effects on renal and auditory functions .

Dosage Effects in Animal Models

The effects of tobramycin sulfate vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant toxicity . At higher doses, tobramycin sulfate can cause nephrotoxicity and ototoxicity, particularly in species such as dogs and guinea pigs . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage and duration of treatment .

Metabolic Pathways

Tobramycin sulfate is not metabolized by the body and is excreted unchanged via the kidneys . It does not undergo significant metabolic transformations, which contributes to its stability and prolonged half-life in renal tissues . The drug’s excretion is primarily through glomerular filtration, and its clearance can be affected by renal function .

Transport and Distribution

Tobramycin sulfate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the renal cortex and cochlear fluid, leading to its nephrotoxic and ototoxic effects . The drug’s distribution is influenced by its high water solubility and poor lipid solubility, which limits its penetration into certain tissues .

Subcellular Localization

The subcellular localization of tobramycin sulfate is primarily within the lysosomes of proximal tubular cells in the kidneys . Immunogold labeling studies have shown that tobramycin sulfate accumulates in the lysosomal matrix, where it exerts its toxic effects . This localization is crucial for understanding the drug’s nephrotoxic potential and guiding therapeutic interventions to minimize adverse effects .

准备方法

Synthetic Routes and Reaction Conditions: Tobramycin sulfate is synthesized through a series of chemical reactions involving the fermentation of Streptomyces tenebrarius. The process includes the isolation and purification of the antibiotic compound . The synthetic route involves the use of specific reagents and conditions to ensure the stability and potency of the final product .

Industrial Production Methods: Industrial production of tobramycin sulfate involves large-scale fermentation processes. The bacterium Streptomyces tenebrarius is cultured under controlled conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure tobramycin sulfate .

化学反应分析

Types of Reactions: Tobramycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving tobramycin sulfate include sodium metabisulfite, ammonium hydroxide, and chloroform . The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the chemical reactions of tobramycin sulfate include various derivatives that are used in different formulations for medical applications .

相似化合物的比较

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Amikacin: A semi-synthetic derivative of kanamycin with enhanced stability against bacterial enzymes.

Uniqueness of Tobramycin Sulfate: Tobramycin sulfate is unique in its high efficacy against Pseudomonas aeruginosa, making it a critical antibiotic for treating infections in cystic fibrosis patients . Its ability to be administered via inhalation, injection, and topical application adds to its versatility in clinical settings .

属性

CAS 编号 |

49842-07-1 |

|---|---|

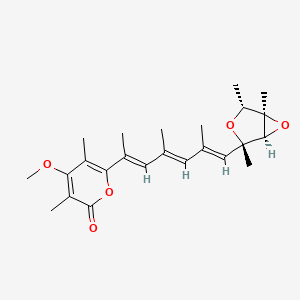

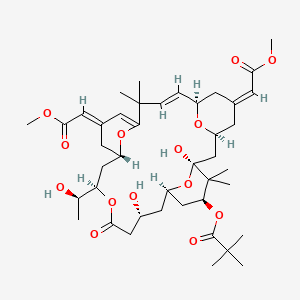

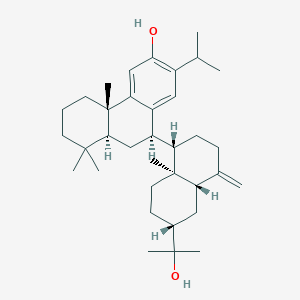

分子式 |

C36H84N10O38S5 |

分子量 |

1425.4 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1 |

InChI 键 |

NZKFUBQRAWPZJP-BXKLGIMVSA-N |

手性 SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O |

规范 SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

相关CAS编号 |

32986-56-4 (Parent) |

同义词 |

Brulamycin Nebcin Nebicin Nebramycin Factor 6 Obracin Sulfate, Tobramycin Tobracin Tobramycin Tobramycin Sulfate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

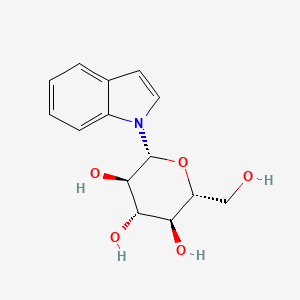

![(2E)-2-[(4aS,7R,8R,8aS)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-ylidene]acetaldehyde](/img/structure/B1245452.png)

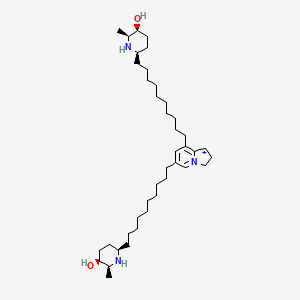

![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)